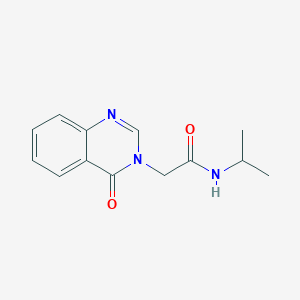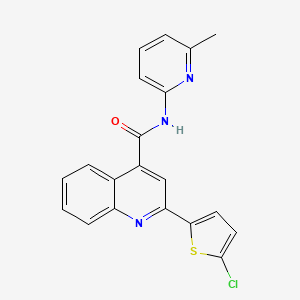![molecular formula C25H15N3O7S B11121169 1-{(Z)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11121169.png)
1-{(Z)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE involves several steps. The synthetic route typically starts with the preparation of the isoindole and naphthyl intermediates, followed by their coupling through imine formation and subsequent sulfonation. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch or continuous processes, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen gas, palladium catalysts, and various acids or bases. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use.
Comparison with Similar Compounds
1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE can be compared with similar compounds, such as:
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Ethyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dioxolan-2-yl}acetate
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 1-{[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)IMINO]METHYL}-2-NAPHTHYL 4-NITRO-1-BENZENESULFONATE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H15N3O7S |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[1-[(Z)-(1,3-dioxoisoindol-2-yl)iminomethyl]naphthalen-2-yl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C25H15N3O7S/c29-24-20-7-3-4-8-21(20)25(30)27(24)26-15-22-19-6-2-1-5-16(19)9-14-23(22)35-36(33,34)18-12-10-17(11-13-18)28(31)32/h1-15H/b26-15- |
InChI Key |
LIPWNZLOVNHNRC-YSMPRRRNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\N3C(=O)C4=CC=CC=C4C3=O)OS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=O)C4=CC=CC=C4C3=O)OS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11121087.png)
![1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11121093.png)
![2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11121099.png)
![2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11121107.png)

![1-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2,2-dimethylbutan-1-one](/img/structure/B11121115.png)
![2-[1-(azepan-1-yl)ethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11121118.png)
![2-methoxy-3-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11121120.png)
![dibenzyl N-[(5-nitronaphthalen-1-yl)carbonyl]aspartate](/img/structure/B11121129.png)
![Propan-2-yl 5-methyl-4-[4-(propan-2-yl)phenyl]-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11121134.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide](/img/structure/B11121141.png)
![7-Methyl-2-(6-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121145.png)

![N-(cyclopropylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11121161.png)
